L-erythro-Ritalinic Acid

概要

説明

L-erythro-Ritalinic Acid is a chemical compound that is primarily known as a metabolite of methylphenidate, a central nervous system stimulant used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The compound is formed through the hydrolysis of methylphenidate and is pharmacologically inactive. It is a substituted phenethylamine and is structurally related to other psychostimulant drugs.

準備方法

Synthetic Routes and Reaction Conditions: L-erythro-Ritalinic Acid can be synthesized through the hydrolysis of methylphenidate. The process involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound. This reaction is typically catalyzed by carboxylesterase enzymes, particularly carboxylesterase 1, which is highly expressed in the liver.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale hydrolysis reactors where methylphenidate is subjected to enzymatic hydrolysis under controlled conditions. The reaction parameters, such as temperature, pH, and enzyme concentration, are optimized to ensure maximum yield and purity of the product.

化学反応の分析

Types of Reactions: L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. It does not participate in significant oxidation, reduction, or substitution reactions due to its stable chemical structure.

Common Reagents and Conditions: The hydrolysis of methylphenidate to form this compound is catalyzed by carboxylesterase enzymes. The reaction typically occurs in an aqueous medium at physiological pH and temperature.

Major Products Formed: The major product of the hydrolysis reaction is this compound itself. There are no significant by-products formed in this reaction.

科学的研究の応用

Pharmacokinetics and Metabolism Studies

L-erythro-Ritalinic Acid is primarily studied for its pharmacokinetic properties, especially in relation to methylphenidate. It serves as a reference standard in understanding the metabolic pathways of methylphenidate, which is crucial for optimizing therapeutic strategies for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.

- Research Findings : A study demonstrated that approximately 70-75% of administered doses of both d-methylphenidate and l-methylphenidate are recovered as their respective ritalinic acid forms. This highlights the compound's importance in assessing drug metabolism and therapeutic efficacy .

Forensic Toxicology

In forensic science, this compound is utilized to detect and quantify methylphenidate use in biological specimens such as blood and urine.

- Case Studies : A chiral liquid chromatography-tandem mass spectrometry method was developed to analyze blood samples from forensic cases. The study found that ritalinic acid concentrations were 10-20 times higher than those of methylphenidate, indicating its utility in forensic investigations .

Clinical Research on ADHD Treatment

This compound's pharmacokinetics are also examined in clinical settings to understand its implications for ADHD treatment.

- Clinical Trials : In a study involving patients diagnosed with both substance use disorder and ADHD, researchers assessed the variability of methylphenidate and its metabolites, including this compound. The findings suggested that higher doses of methylphenidate led to significant variations in plasma concentrations of its metabolites, which could impact treatment efficacy .

Reference Standard in Analytical Chemistry

As a reference standard, this compound is essential for developing analytical methods that measure methylphenidate levels accurately.

| Method | Advantages | Applications |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity | Drug metabolism studies, forensic analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive quantitative data | Clinical pharmacokinetics, toxicology |

| Enantioselective Methods | Ability to differentiate between enantiomers | Pharmacokinetic studies, therapeutic monitoring |

Toxicological Assessments

This compound is also significant in toxicological assessments regarding the safety and side effects of methylphenidate.

作用機序

L-erythro-Ritalinic Acid itself is pharmacologically inactive and does not exert any significant effects on the central nervous system. Its formation is a result of the enzymatic hydrolysis of methylphenidate, which is an active stimulant. Methylphenidate works by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. The hydrolysis of methylphenidate to this compound is a detoxification process that renders the compound inactive.

類似化合物との比較

L-erythro-Ritalinic Acid is similar to other metabolites of methylphenidate, such as D-threo-Ritalinic Acid. it is unique in its stereochemistry, which affects its formation and detection in biological samples. Other similar compounds include ethylphenidate and isopropylphenidate, which are analogues of methylphenidate and undergo similar metabolic pathways. The uniqueness of this compound lies in its specific formation from the erythro isomer of methylphenidate, distinguishing it from the threo isomers and their respective metabolites.

References

生物活性

L-erythro-Ritalinic Acid (L-RA) is a significant metabolite of methylphenidate (MPH), a widely used medication for attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of L-RA is crucial for evaluating its pharmacological effects and safety profile. This article delves into the pharmacokinetics, metabolism, and clinical implications of this compound based on diverse research findings.

Pharmacokinetics and Metabolism

L-RA is primarily formed through the de-esterification of MPH via hepatic carboxylesterase enzymes. Approximately 70-75% of administered doses of both D-MPH and L-MPH are recovered as their respective ritalinic acid metabolites, indicating a high conversion rate in human subjects .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life of MPH | 2.8 hours |

| Recovery as L-ritalinic acid | 70-75% of dose |

| Time to peak plasma concentration (t_max) | 1.3 - 2.4 hours |

The pharmacokinetics of L-RA reveal that it has a shorter half-life compared to its parent compound, with studies showing rapid absorption and elimination characteristics .

Biological Activity

While L-RA itself is considered pharmacologically inactive, its role as a metabolite is critical in understanding the overall effects of MPH. The biological activity of L-RA is largely overshadowed by the effects of its parent compound, D-MPH, which is responsible for the therapeutic effects observed in ADHD treatment.

Comparative Activity

Research indicates that both enantiomers of MPH are subject to stereoselective metabolism, where D-MPH exhibits significant central nervous system activity, while L-MPH and L-RA do not demonstrate similar pharmacodynamic profiles .

Clinical Implications

Clinical studies have evaluated the efficacy and safety profiles of MPH and its metabolites in various populations, including children with ADHD and adults recovering from brain injuries. For instance, a study involving patients with traumatic brain injury showed improvements in cognitive function when treated with extended-release MPH formulations, although direct effects from L-RA were not specifically highlighted .

Case Studies Overview

- ADHD Treatment : In children diagnosed with ADHD, the systemic bioavailability of MPH varies significantly, affecting therapeutic outcomes .

- Traumatic Brain Injury : A randomized controlled trial demonstrated that extended-release MPH improved processing speed and attention in patients post-injury, further supporting the need for careful evaluation of both MPH and its metabolites .

特性

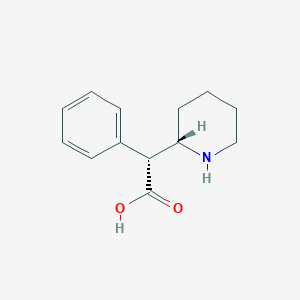

IUPAC Name |

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453052 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076192-92-1 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。